4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide
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Overview
Description
4-[(4-CHLOROBENZYL)OXY]-3-METHOXY-N-(3-MORPHOLINOPROPYL)BENZAMIDE is a complex organic compound with a unique structure that includes a chlorobenzyl group, a methoxy group, and a morpholinopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLOROBENZYL)OXY]-3-METHOXY-N-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoic acid to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid . This intermediate is then reacted with 3-morpholinopropylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLOROBENZYL)OXY]-3-METHOXY-N-(3-MORPHOLINOPROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-[(4-chlorobenzyl)oxy]-3-formyl-N-(3-morpholinopropyl)benzamide .
Scientific Research Applications
4-[(4-CHLOROBENZYL)OXY]-3-METHOXY-N-(3-MORPHOLINOPROPYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROBENZYL)OXY]-3-METHOXY-N-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorobenzyl)oxy]benzoic acid
- 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
Uniqueness
4-[(4-CHLOROBENZYL)OXY]-3-METHOXY-N-(3-MORPHOLINOPROPYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinopropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C22H27ClN2O4 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C22H27ClN2O4/c1-27-21-15-18(22(26)24-9-2-10-25-11-13-28-14-12-25)5-8-20(21)29-16-17-3-6-19(23)7-4-17/h3-8,15H,2,9-14,16H2,1H3,(H,24,26) |
InChI Key |
YYEPNUWQSBCRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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